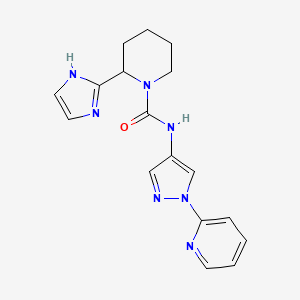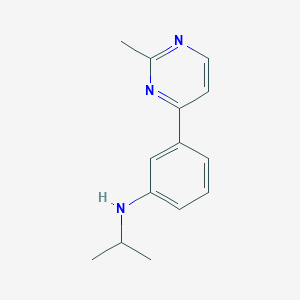![molecular formula C19H25N5O B7639646 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7639646.png)
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea, also known as DCPU, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. DCPU is a small molecule inhibitor that targets protein-protein interactions, which are vital for various biological processes.
Mecanismo De Acción
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea acts as a small molecule inhibitor that targets protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding stabilizes p53, preventing its degradation by MDM2 and promoting its activation. In the case of amyloid-beta peptides, this compound binds to the N-terminal region of the peptide, preventing its aggregation and reducing its toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific target protein and the cellular context. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating p53. In Alzheimer's disease, this compound reduces the toxicity of amyloid-beta peptides by preventing their aggregation. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea for lab experiments is its specificity for protein-protein interactions. This compound targets a specific hydrophobic pocket in MDM2, making it a potent inhibitor of the MDM2-p53 interaction. Additionally, this compound has shown low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the development of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for tumors with wild-type p53. Another potential application is in the treatment of neurodegenerative diseases, where this compound could be used to prevent the aggregation of amyloid-beta peptides. Additionally, this compound could be further optimized to improve its potency and pharmacokinetic properties, making it a more effective therapeutic agent.
Métodos De Síntesis
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea can be synthesized using a multistep process that involves the coupling of two key intermediates, 5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine and 1-(2,2-dicyclopropylethyl)piperazine-2,5-dione. The reaction is catalyzed by a suitable coupling agent, such as N,N'-carbonyldiimidazole (CDI), and the product is purified using column chromatography. The final compound is obtained as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the interaction between two proteins, MDM2 and p53, which play a crucial role in the regulation of cell growth and death. Inhibition of this interaction results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, this compound has been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis.
Propiedades
IUPAC Name |
1-(2,2-dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-10-18(24(23-13)12-16-4-2-3-9-20-16)22-19(25)21-11-17(14-5-6-14)15-7-8-15/h2-4,9-10,14-15,17H,5-8,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSYVKZAUGGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NCC(C2CC2)C3CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)

![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B7639628.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B7639636.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639639.png)
![[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7639653.png)
![1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7639656.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7639668.png)